molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2726850
CAS No.: 1904198-85-1
M. Wt: 299.33
InChI Key: ZRPCFYVYAZTBIN-UHFFFAOYSA-N
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Description

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a benzo[f][1,4]oxazepin ring, which is a type of benzoxazepine derivative . Benzoxazepine derivatives are a rare class of compounds .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which are structurally similar to the compound , has been achieved by reacting 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method could potentially be adapted for the synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[f][1,4]oxazepin ring attached to a pyrrole ring via an ethyl linker and a carboxamide group . The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom .

Scientific Research Applications

Synthesis and Structural Characterization

Design and Synthesis : Novel compounds, including derivatives of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, have been synthesized for their promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations. This highlights the compound's potential in developing new antibacterial agents (Palkar et al., 2017).

Structural Analyses and Activity : Structure-activity relationship (SAR) studies have been conducted on compounds structurally related to this compound, revealing their potential as serotonin-3 (5-HT3) receptor antagonists. Such studies are crucial for understanding how structural variations affect biological activity and for the design of compounds with improved efficacy and safety profiles (Harada et al., 1995).

Potential Applications in Medicinal Chemistry

Antibacterial and Antimicrobial Potential : Research indicates that certain derivatives exhibit significant antibacterial activity, which could be leveraged in the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).

Pharmacological Target Exploration : The exploration of compounds for their role as serotonin-3 (5-HT3) receptor antagonists suggests potential applications in managing conditions such as nausea and vomiting, particularly in the context of chemotherapy-induced side effects. This underscores the compound's relevance in pharmacological research aimed at improving patient care and treatment outcomes (Harada et al., 1995).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in benzoxazepine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.

Mechanism of Action

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPCFYVYAZTBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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